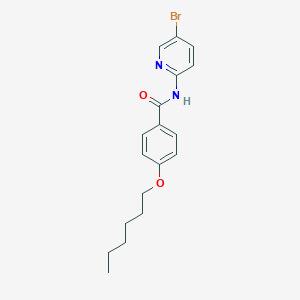

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

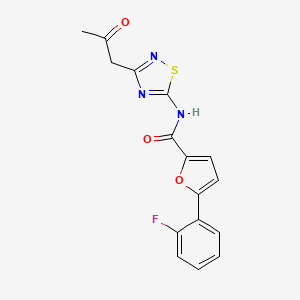

“N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide” is a chemical compound with the molecular formula C18H20BrN3O2. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom, substituted with a bromine atom at the 5-position. It also has a benzamide group, which consists of a benzene ring attached to an amide group, and a hexyloxy group, which is a six-carbon alkyl chain attached to an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 5-bromopyridin-2-amine with 4-(hexyloxy)benzoyl chloride in the presence of a base. This would form an amide bond between the nitrogen of the amine and the carbonyl carbon of the acid chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (pyridine and benzene), an amide functional group, a bromine atom, and a hexyloxy group. The presence of these different groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

As an aromatic amide, this compound could undergo a variety of chemical reactions. The bromine atom on the pyridine ring makes it a good leaving group, which could be replaced by other groups in a nucleophilic aromatic substitution reaction. The amide group could be hydrolyzed to form an acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an aromatic compound with an amide group, it would likely have a relatively high boiling point and melting point. The presence of the hexyloxy group could increase its solubility in organic solvents .Scientific Research Applications

- Protodeboronation involves the removal of a boron atom from a boronic ester. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation remains less explored. Researchers have reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using this compound . This application expands the toolbox for synthetic chemists.

Protodeboronation Reactions

Safety And Hazards

Future Directions

The future directions for research on this compound would depend on its intended uses. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s being used for its chemical properties, future research could involve exploring its reactivity and potential applications in synthesis .

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-hexoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O2/c1-2-3-4-5-12-23-16-9-6-14(7-10-16)18(22)21-17-11-8-15(19)13-20-17/h6-11,13H,2-5,12H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMURVHGGPIDKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-4-(hexyloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)

![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)

![methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2384809.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)